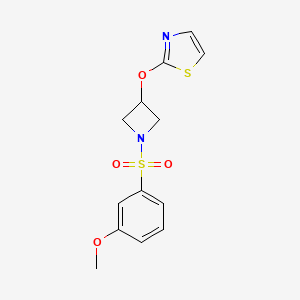

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Epoxides were also used as attractive starting materials for the sulfonyl aziridine synthesis .Molecular Structure Analysis

Azetidin-2-ones have been characterized: 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimeth-oxyphenyl)azetidin-2-one, C25H24FNO5 (1), 3-(furan-2-yl)-4-(4-methoxyphen-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, C23H23NO6 (2), 4-(4-methoxy-phenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, C29H27NO5 (3) .Chemical Reactions Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Sulfonamide Applications in Therapeutic Development

Sulfonamides are a class of compounds known for their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have highlighted the development of novel sulfonamides with potential as selective antiglaucoma drugs, antitumor agents, and diagnostic tools targeting specific carbonic anhydrase isoforms like CA IX/XII. This indicates a continuous interest in sulfonamides for their therapeutic potential and diagnostic applications, with ongoing research into developing new derivatives for treating and diagnosing diseases like glaucoma, cancer, and inflammatory conditions (Carta, Scozzafava, & Supuran, 2012).

Thiazole Derivatives in Drug Development

Thiazole derivatives have been recognized for their versatile pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These properties are attributed to the unique heterocyclic five-membered structure of thiazoles, which contains sulfur and nitrogen atoms. The diversity in biological responses, coupled with the potential for green chemistry approaches in their synthesis, positions thiazole derivatives as highly valuable in the synthesis of new drug candidates. This suggests a promising outlook for the development of multifunctional drugs based on thiazole motifs, with a focus on enhancing activity and therapeutic efficacy (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Mécanisme D'action

Target of Action

Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this compound, have been known to target transpeptidase enzymes . These enzymes are crucial for bacterial cell-wall synthesis .

Mode of Action

It is known that β-lactam antibiotics, which share a similar structure with this compound, work by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .

Biochemical Pathways

It is known that β-lactam antibiotics, which share a similar structure with this compound, disrupt the bacterial cell-wall synthesis pathway .

Result of Action

It is known that β-lactam antibiotics, which share a similar structure with this compound, result in the disruption of bacterial cell-wall synthesis, leading to bacterial cell death .

Orientations Futures

New series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Analyse Biochimique

Biochemical Properties

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The sulfonyl group in the compound enhances its binding affinity to these enzymes, leading to effective inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and survival. Furthermore, this compound can induce apoptosis in certain cell types by activating pro-apoptotic genes and inhibiting anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring and sulfonyl group facilitate its binding to enzyme active sites, leading to enzyme inhibition. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and cellular processes, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite concentrations and overall metabolic activity. Additionally, this compound can affect the activity of enzymes involved in detoxification processes, influencing the compound’s own metabolism and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a sulfonyl group may facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, this compound can localize to the mitochondria, influencing mitochondrial function and cellular energy metabolism .

Propriétés

IUPAC Name |

2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-18-10-3-2-4-12(7-10)21(16,17)15-8-11(9-15)19-13-14-5-6-20-13/h2-7,11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDEZVITGZDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)

![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)

![2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)

![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)

![6-[(4-chlorophenyl)sulfanyl]-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B2617555.png)

![(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2617557.png)

![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2617558.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2617559.png)

![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)